molecular formula C11H11BrN2S B2401301 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol CAS No. 852388-98-8

5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol

Cat. No.: B2401301
CAS No.: 852388-98-8
M. Wt: 283.19
InChI Key: VIZTYUGVWFOATO-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C11H11BrN2S and its molecular weight is 283.19. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol and its derivatives show potential in corrosion inhibition, particularly for mild steel in acidic environments. Studies demonstrate the ability of these compounds to form protective layers on metal surfaces, thereby mitigating corrosion. The effectiveness of these inhibitors has been evaluated using various techniques, including electrochemical methods, scanning electron microscopy (SEM), and theoretical studies. The observed increase in charge transfer resistance suggests the formation of a protective layer on the metal surface. The adsorption characteristics, described by the Langmuir adsorption isotherm, indicate a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Antibacterial Applications

Compounds derived from this compound have been investigated for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains. For instance, certain derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Gül, Aziz-ur-Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017). These findings suggest the potential of these compounds in developing new antibacterial agents.

Antimicrobial and Antidiabetic Agents

Some imidazole derivatives, including those related to this compound, have been synthesized and tested for their antimicrobial and antidiabetic properties. These compounds have shown potential as effective antimicrobial agents against various pathogens. Additionally, their efficacy in inhibiting the α-glucosidase enzyme suggests potential applications in managing diabetes (Nazir, Abbasi, Aziz-ur-Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018).

Synthesis and Characterization

Various studies have been conducted on the synthesis and characterization of compounds related to this compound. These investigations have focused on understanding the reaction mechanisms, optimizing synthesis conditions, and analyzing the structural and chemical properties of these compounds. This research contributes to a deeper understanding of the chemistry of imidazole derivatives and their potential applications in different fields (Zhi-zhi, 2009).

Properties

IUPAC Name

4-(4-bromophenyl)-3-ethyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-2-14-10(7-13-11(14)15)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZTYUGVWFOATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.